molecular formula C6H4BrN3S B1520208 5-Bromothiazolo[5,4-b]pyridin-2-amine CAS No. 934266-82-7

5-Bromothiazolo[5,4-b]pyridin-2-amine

Cat. No.: B1520208
CAS No.: 934266-82-7
M. Wt: 230.09 g/mol
InChI Key: XYEWTFOCPLSOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiazolo[5,4-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromothiazolo[5,4-b]pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromothiazolo[5,4-b]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromothiazolo[5,4-b]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEWTFOCPLSOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672142
Record name 5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934266-82-7
Record name 5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-Bromothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable clinical candidate. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of otherwise promising therapeutic agents. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility profile of 5-Bromothiazolo[5,4-b]pyridin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] Our exploration will not be a mere recitation of data but a scientifically grounded narrative that explains the "why" behind the "how," empowering you to make informed decisions in your research endeavors.

Physicochemical Landscape of 5-Bromothiazolo[5,4-b]pyridin-2-amine

To comprehend the solubility of a compound, one must first understand its fundamental physicochemical characteristics. 5-Bromothiazolo[5,4-b]pyridin-2-amine is a fused heterocyclic system, a structural motif prevalent in many biologically active molecules.[2][3]

Table 1: Core Physicochemical Properties of 5-Bromothiazolo[5,4-b]pyridin-2-amine and Related Structures

Property5-Bromothiazolo[5,4-b]pyridin-2-amine2-Amino-6-bromothiazolo[5,4-b]pyridine2-Aminopyridine
Molecular Formula C₆H₄BrN₃SC₆H₄BrN₃SC₅H₆N₂
Molecular Weight 230.09 g/mol 230.09 g/mol [4]94.11 g/mol
Appearance Predicted: Off-white to light yellow solid[5]-Crystalline Powder, Crystals or Flakes[6]
Predicted pKa Estimated to be less than 6.86-6.82 - 6.86[6][7][8]
Predicted Solubility Soluble in organic solvents like DMSO, poorly soluble in water[5]-Slightly soluble in water (1-5 g/100 mL at 19 °C)[6]

The structure of 5-Bromothiazolo[5,4-b]pyridin-2-amine, featuring a fused aromatic system with both electron-donating (amino group) and electron-withdrawing (bromine, pyridine nitrogen) functionalities, suggests a molecule with a delicate balance of hydrophilicity and lipophilicity. The presence of the amino group and the nitrogen atoms within the pyridine and thiazole rings allows for hydrogen bonding with protic solvents, which can enhance solubility in polar media.[5] Conversely, the fused aromatic core and the bromine atom contribute to its lipophilic character.

A critical, yet often overlooked, aspect is the compound's acid-base chemistry. The 2-aminopyridine moiety is basic, with a pKa of approximately 6.86.[7][8] The fusion of the thiazole ring and the presence of the electron-withdrawing bromine atom are expected to decrease the basicity of the molecule, likely resulting in a pKa lower than that of 2-aminopyridine. This basicity is a key determinant of its aqueous solubility, as the compound will exist in its more soluble, protonated (cationic) form in acidic conditions (pH < pKa).

The Duality of Solubility: Kinetic vs. Thermodynamic

In the fast-paced environment of drug discovery, solubility is often assessed using two distinct but complementary approaches: kinetic and thermodynamic. Understanding the difference is not merely academic; it has profound implications for data interpretation and decision-making.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a solution, typically when an aqueous buffer is added to a DMSO stock solution of the compound.[9] It is a high-throughput method, well-suited for screening large numbers of compounds in early discovery phases.[9] However, it can sometimes overestimate the true solubility as it may reflect a supersaturated, metastable state.[9]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material at a given temperature and pH.[10] The shake-flask method is the gold standard for determining thermodynamic solubility, though it is more time and resource-intensive.[1] This value is crucial for later stages of development, including formulation and biopharmaceutical classification.

The diagram below illustrates the conceptual relationship between these two solubility measurements.

G cluster_0 Drug Discovery Timeline cluster_1 Solubility Measurement Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization KS Kinetic Solubility Early Discovery->KS High-throughput screening Preclinical Development Preclinical Development Lead Optimization->Preclinical Development TS Thermodynamic Solubility Lead Optimization->TS Definitive characterization KS->TS Informs selection for

Caption: The role of kinetic and thermodynamic solubility in drug discovery.

Experimental Determination of the Solubility Profile

A comprehensive understanding of a compound's solubility requires a multi-faceted experimental approach. Below are detailed protocols for determining the kinetic and thermodynamic solubility of 5-Bromothiazolo[5,4-b]pyridin-2-amine.

Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for an initial assessment of aqueous solubility. The principle lies in detecting the precipitation of the compound as an increase in turbidity when a DMSO stock solution is diluted into an aqueous buffer.[8][11]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromothiazolo[5,4-b]pyridin-2-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, precise volume of each DMSO stock concentration to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Reading: Measure the turbidity of each well using a nephelometer, which quantifies the light scattering caused by precipitated particles.

  • Data Analysis: Plot the nephelometry reading (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

G A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Transfer to Aqueous Buffer (pH 7.4) B->C D Incubate (2h, 25°C) C->D E Read Turbidity (Nephelometer) D->E F Determine Solubility from Precipitation Point E->F

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility Determination via Shake-Flask Method

This method provides the equilibrium solubility and is considered the benchmark for accurate solubility measurement.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 5-Bromothiazolo[5,4-b]pyridin-2-amine to a series of vials containing various solvents of interest (e.g., water, phosphate buffers at different pH values, ethanol, methanol, acetonitrile, DMSO). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. For aqueous samples, centrifugation is recommended to pellet any suspended microparticles.

  • Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A calibration curve prepared from known concentrations of the compound is used for quantification.

  • pH Measurement: For aqueous samples, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.

G A Add Excess Solid to Solvent B Equilibrate (24-48h, controlled temp) A->B C Centrifuge/Settle B->C D Filter Supernatant C->D E Quantify by HPLC-UV D->E F Equilibrium Solubility Value E->F

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a fused thiazole and pyridine ring system, is a key pharmacophore in a variety of biologically active molecules. This scaffold has been identified in compounds exhibiting potential as c-KIT inhibitors for overcoming imatinib resistance in cancer therapy, as well as in agents with antimicrobial and antiviral properties.[1][2] The bromine substituent at the 5-position and the amino group at the 2-position provide crucial handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of diverse compound libraries.

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 5-Bromothiazolo[5,4-b]pyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Synthesis Pathway

The synthesis of 5-Bromothiazolo[5,4-b]pyridin-2-amine can be strategically approached through a two-step process commencing from a commercially available and appropriately substituted pyridine precursor. This pathway is designed for efficiency and selectivity, ensuring high yields and purity of the final product.

The core of this strategy involves the initial construction of the thiazolo[5,4-b]pyridine scaffold via a cyclization reaction, followed by a regioselective bromination to introduce the bromine atom at the desired position.

Synthesis_Pathway A 3-Amino-2-chloropyridine C Thiazolo[5,4-b]pyridin-2-amine A->C Cyclization (Aminothiazole formation) B Potassium Thiocyanate (KSCN) B->C E 5-Bromothiazolo[5,4-b]pyridin-2-amine C->E Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Proposed two-step synthesis pathway for 5-Bromothiazolo[5,4-b]pyridin-2-amine.

Part 1: Synthesis of the Thiazolo[5,4-b]pyridin-2-amine Scaffold

The initial and critical step is the construction of the fused heterocyclic system. This is efficiently achieved through the reaction of 3-amino-2-chloropyridine with potassium thiocyanate. This reaction proceeds via an aminothiazole formation mechanism.[2][3]

Reaction Mechanism

The synthesis of the thiazolo[5,4-b]pyridine core from 3-amino-2-chloropyridine and potassium thiocyanate involves a validated mechanism. The process begins with the formation of a thiourea intermediate, wherein the tautomeric thione or thiol form subsequently displaces the chlorine atom on the pyridine ring to facilitate cyclization.[3]

Experimental Protocol: Synthesis of Thiazolo[5,4-b]pyridin-2-amine

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier
3-Amino-2-chloropyridine≥98%Commercial
Potassium Thiocyanate (KSCN)≥99%Commercial
Acetic Acid (Glacial)ACS GradeCommercial
Dichloromethane (DCM)HPLC GradeCommercial
Methanol (MeOH)HPLC GradeCommercial
Saturated Sodium BicarbonateLab Prepared-
Anhydrous Sodium SulfateACS GradeCommercial

Procedure:

  • To a solution of 3-amino-2-chloropyridine (1.0 eq) in glacial acetic acid, add potassium thiocyanate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure Thiazolo[5,4-b]pyridin-2-amine. A typical yield for this reaction is in the range of 75%.[2]

Part 2: Regioselective Bromination

With the thiazolo[5,4-b]pyridin-2-amine scaffold in hand, the next step is the introduction of the bromine atom at the 5-position of the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction. The choice of brominating agent is crucial for achieving high regioselectivity and yield. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its mild nature and ease of handling compared to liquid bromine.[1]

Rationale for Reagent Selection

N-Bromosuccinimide (NBS) is an effective source of electrophilic bromine. The reaction is typically carried out in a suitable solvent, and the regioselectivity is directed by the electron-donating nature of the fused thiazole ring and the amino group, which activate the pyridine ring towards electrophilic attack. The 5-position is electronically favored for substitution.

Experimental Protocol: Synthesis of 5-Bromothiazolo[5,4-b]pyridin-2-amine

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier
Thiazolo[5,4-b]pyridin-2-amineAs synthesized-
N-Bromosuccinimide (NBS)≥98%Commercial
Acetonitrile (ACN)HPLC GradeCommercial
Dichloromethane (DCM)HPLC GradeCommercial
Saturated Sodium ThiosulfateLab Prepared-
Anhydrous Sodium SulfateACS GradeCommercial

Procedure:

  • Dissolve Thiazolo[5,4-b]pyridin-2-amine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 5-Bromothiazolo[5,4-b]pyridin-2-amine as a pure solid.

Characterization and Validation

The identity and purity of the synthesized 5-Bromothiazolo[5,4-b]pyridin-2-amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the bromine substituent.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Glacial acetic acid is corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 5-Bromothiazolo[5,4-b]pyridin-2-amine. By starting with readily available materials and employing well-established synthetic transformations, this protocol enables the production of this valuable building block for further exploration in drug discovery and development. The provided rationale for each step, coupled with detailed experimental procedures, is intended to empower researchers to successfully synthesize this key intermediate with high confidence and purity.

References

  • Pipzine Chemicals. 2-Amino-5-bromothiazolo[5,4-b]pyridine.
  • ResearchGate. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation.
  • PMC. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

  • NIH. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Available at: [Link]

  • ResearchGate. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Available at: [Link]

  • PubMed Central. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Available at: [Link]

  • JOCPR. Synthesis of some new 5- substituted of. Available at: [Link]

Sources

Technical Guide: 5-Bromothiazolo[5,4-b]pyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromothiazolo[5,4-b]pyridin-2-amine is a privileged bicyclic scaffold in medicinal chemistry, widely utilized as a bioisostere of the adenine ring in ATP-competitive kinase inhibitors. Its structural utility lies in its dual-functional nature: the C2-exocyclic amine serves as a hydrogen bond donor/acceptor for the kinase hinge region, while the C5-bromide provides an electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide provides a comprehensive technical analysis of this scaffold, detailing validated synthesis protocols, reactivity profiles, and its application in targeting PI3K, c-KIT, and other oncogenic kinases.

Critical Note on Identification: The CAS number 6639-65-2 provided in the request appears to be erroneous or vendor-specific. The standard CAS registry number for 5-Bromothiazolo[5,4-b]pyridin-2-amine is 464066-51-7 (or occasionally 1256814-11-7 depending on salt forms). Researchers are advised to verify identity via NMR/MS rather than CAS alone.

Part 1: Structural Analysis & Reactivity Profile

The thiazolo[5,4-b]pyridine core features a pyridine ring fused to a thiazole ring.[1] The [5,4-b] fusion indicates the nitrogen of the pyridine ring is located at position 4 of the bicyclic system.

Electronic Properties
  • Hinge Binding (C2-NH2 & N3/N1): The aminothiazole moiety mimics the N1-C6-NH2 motif of adenine, making it an ideal "hinge binder" in the ATP-binding pocket of protein kinases.

  • Electrophilic Center (C5-Br): The bromine at position 5 is activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • Nucleophilic Center (C2-NH2): The exocyclic amine is moderately nucleophilic but less reactive than a standard aniline due to resonance delocalization into the electron-deficient heteroaromatic core.

Reactivity Map (Graphviz)

ReactivityMap Core 5-Bromothiazolo[5,4-b] pyridin-2-amine Suzuki Suzuki-Miyaura Coupling (C5-Aryl Installation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C5-N Bond Formation) Core->Buchwald Pd2(dba)3, BINAP, R-NH2 Amide Amide/Urea Formation (C2-NH2 Derivatization) Core->Amide HATU, R-COOH or R-NCO Sandmeyer Sandmeyer Reaction (C2-Halogenation) Core->Sandmeyer tBuONO, CuBr2

Figure 1: Chemoselectivity map illustrating the orthogonal reactivity of the C5-bromide and C2-amine.

Part 2: Synthesis Protocols

The most robust synthesis of the [5,4-b] isomer involves the oxidative cyclization of 3-amino-2-chloropyridine derivatives.

Upstream Synthesis: Constructing the Core

Target: 5-Bromothiazolo[5,4-b]pyridin-2-amine Precursor: 3-Amino-2-chloro-5-bromopyridine

Protocol:

  • Reagents: 3-Amino-2-chloro-5-bromopyridine (1.0 equiv), Potassium Thiocyanate (KSCN, 2.5 equiv), HCl (conc.), Ethanol/Water.

  • Setup: Dissolve the pyridine precursor in ethanol. Add KSCN. Add HCl dropwise (exothermic).

  • Cyclization: Reflux the mixture at 85°C for 12–16 hours. The mechanism involves the nucleophilic attack of the thiocyanate by the amine, followed by intramolecular displacement of the 2-chloro group by the sulfur.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 8. The product typically precipitates as a yellow/tan solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Quality Control (Self-Validating):

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad NH2 signal of the starting material and the appearance of a new NH2 singlet (typically δ 7.8–8.2 ppm) and the shift of aromatic protons.

  • LC-MS: Confirm mass [M+H]+ (approx 230/232 pattern for Br).

Downstream Functionalization: Suzuki-Miyaura Coupling

This protocol installs an aryl group at C5, a common requirement for extending the inhibitor into the hydrophobic pocket of a kinase.

Table 1: Optimized Coupling Conditions

ParameterCondition A (Standard)Condition B (Difficult Substrates)
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Base Na₂CO₃ (2.0 M aq.)K₃PO₄ (3.0 equiv, solid)
Solvent 1,4-Dioxane / Water (4:1)n-Butanol or Toluene / Water
Temp/Time 90°C, 4–12 h100–110°C, 2–6 h
Atmosphere Nitrogen (Degassed)Argon (Strictly Degassed)

Step-by-Step Protocol (Condition A):

  • Charge: In a microwave vial or round-bottom flask, combine 5-bromothiazolo[5,4-b]pyridin-2-amine (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Degas: Seal the vessel. Evacuate and backfill with N₂ (3 cycles).

  • Solvent: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 90°C. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Note: The starting bromide is less polar than the product if the boronic acid contains polar groups (e.g., pyridine, amide).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 3: Medicinal Chemistry Applications[1][2]

Kinase Inhibition Logic

The thiazolo[5,4-b]pyridine scaffold is a proven pharmacophore for PI3K (Phosphoinositide 3-kinase) and c-KIT inhibitors.

  • PI3K Binding Mode: The N1 and C2-NH2 form a donor-acceptor motif with the hinge region amino acids (e.g., Val851 in PI3Kα).

  • Selectivity: Substitution at C5 allows the molecule to reach into the "affinity pocket," interacting with non-conserved residues, thereby improving isoform selectivity (e.g., PI3Kα vs. PI3Kδ).

Workflow: From Scaffold to Lead

The following diagram illustrates the iterative cycle of using this scaffold in a drug discovery campaign.

MedChemWorkflow Scaffold Scaffold: 5-Bromothiazolo[5,4-b] pyridin-2-amine Library Library Synthesis: Suzuki Coupling at C5 Amide Coupling at C2 Scaffold->Library Diversification Screening Biological Screening: Enzymatic Assay (PI3K/c-KIT) Cell Viability (IC50) Library->Screening High Throughput SAR SAR Analysis: Potency vs. Selectivity Screening->SAR Data Analysis SAR->Library Iterative Design Lead Lead Optimization: ADME/Tox Improvement SAR->Lead Criteria Met (<10 nM)

Figure 2: Medicinal chemistry workflow for optimizing thiazolopyridine-based inhibitors.

Part 4: Handling & Safety Data

Physical Properties
  • Appearance: Yellow to tan powder.

  • Melting Point: >220°C (Decomposes).

  • Solubility:

    • High: DMSO, DMF.

    • Moderate: Hot Ethanol, Methanol.

    • Low: Water, Hexanes, DCM.[2]

Stability & Storage
  • Light Sensitivity: Like many brominated heterocycles, the C-Br bond can be labile under intense UV light, leading to debromination. Store in amber vials.

  • Oxidation: The amine is susceptible to oxidation over long periods in air. Store under inert atmosphere (Argon/Nitrogen) at 4°C for long-term storage.

Safety Hazards (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precaution: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.

References

  • Synthesis of Thiazolo[5,4-b]pyridines

    • Title: "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation"[3]

    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

  • Medicinal Chemistry (PI3K Inhibitors)

    • Title: "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors"
    • Source: PubMed Central
    • URL:[Link]

  • Medicinal Chemistry (c-KIT Inhibitors)

    • Title: "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
    • Source: MDPI (Molecules)
    • URL:[Link]

  • General Reactivity (Suzuki Coupling)

    • Title: "Suzuki-Miyaura Cross-Coupling: A Powerful Tool for the Construction of C–C Bonds"
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Methodological & Application

5-Bromothiazolo[5,4-b]pyridin-2-amine as a fragment for drug design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 5-Bromothiazolo[5,4-b]pyridin-2-amine as a high-value fragment intermediate in medicinal chemistry.[1] It is designed for researchers utilizing Fragment-Based Drug Discovery (FBDD) strategies, particularly those targeting kinases (e.g., PI3K, c-KIT) and GPCRs (e.g., Adenosine receptors).

Role: Dual-Vector Fragment Handle for Kinase & GPCR Ligand Design CAS Registry Number: 886372-98-1 (Generic/Isomer dependent; verify specific batch) Molecular Formula: C₆H₄BrN₃S Molecular Weight: 230.09 g/mol

Executive Summary: The "Privileged" Linchpin

5-Bromothiazolo[5,4-b]pyridin-2-amine represents a "privileged scaffold" in drug design due to its ability to mimic the adenine ring of ATP. Its utility lies in its dual-functionality:

  • The Hinge Binder (C2-Amine + N1/N3): The aminothiazole moiety forms critical hydrogen bonds with the hinge region of kinase ATP-binding pockets (e.g., Valine or Leucine backbone residues).

  • The Growth Vector (C5-Bromine): The bromine atom at position 5 is positioned to point towards the solvent-exposed region or the hydrophobic specificity pocket (gatekeeper region), depending on the binding mode. This allows for rapid library expansion via palladium-catalyzed cross-coupling.

Physicochemical Profile (Fragment Suitability)

This compound strictly adheres to the "Rule of Three" for fragments, ensuring high ligand efficiency (LE) before elaboration.

PropertyValueFBDD GuidelineStatus
Molecular Weight 230.1 Da< 300 Da✅ Ideal
cLogP ~1.8< 3✅ Ideal
H-Bond Donors 2 (NH₂)< 3✅ Ideal
H-Bond Acceptors 3 (N, S)< 3✅ Ideal
TPSA ~65 Ų< 60-70 Ų✅ Ideal
Rotatable Bonds 0< 3✅ Rigid Core

Synthetic Strategy & Causality

The structural rigidity of the thiazolo[5,4-b]pyridine core reduces the entropic penalty upon binding. However, the chemical reactivity of the pyridine ring requires a specific order of operations to maximize yield and minimize side reactions.

The Order of Operations (Causality)
  • Why C5-Suzuki First? The free exocyclic amine at C2 can poison palladium catalysts or participate in competitive Buchwald-Hartwig couplings if unprotected. However, the C5-Bromine bond is highly activated for oxidative addition. Standard protocol dictates either protecting the amine (Boc/Acetyl) or optimizing ligand conditions to favor C-C coupling over C-N coupling.

  • Why C2-Functionalization Second? Modifying the amine (urea/amide formation) often increases steric bulk or introduces hydrolytically sensitive groups. Establishing the carbon skeleton first is generally more robust.

Visual Workflow: Fragment-to-Lead Expansion

FragmentExpansion Fragment 5-Bromothiazolo[5,4-b] pyridin-2-amine Protection Boc-Protection (Optional but Recommended) Fragment->Protection Boc2O, DMAP Suzuki Suzuki-Miyaura Coupling (C5 Expansion) Fragment->Suzuki Direct (Ligand Dependent) Protection->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Deprotection Boc-Deprotection Suzuki->Deprotection TFA/DCM Capping C2 Functionalization (Urea/Amide/Sulfonamide) Suzuki->Capping Direct Deprotection->Capping R-NCO or R-COOH Lead Potent Kinase Inhibitor (Lead Compound) Capping->Lead SAR Optimization

Caption: Step-wise expansion of the 5-bromo fragment into a lead compound. The protection strategy is favored to prevent catalyst poisoning.

Detailed Experimental Protocols

Protocol A: C5-Expansion via Suzuki-Miyaura Coupling

This protocol is optimized for the unprotected amine to save steps, utilizing a catalyst system that tolerates free amines.

Objective: Install an aryl/heteroaryl group at the 5-position (Solvent Vector). Scale: 1.0 mmol

Reagents:

  • Substrate: 5-Bromothiazolo[5,4-b]pyridin-2-amine (230 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (41 mg, 5 mol%) — Chosen for robustness against N-coordination.

  • Base: Cs₂CO₃ (977 mg, 3.0 mmol) — Cesium promotes transmetallation in heterocyclic systems better than Sodium.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 10 mL) — Degassed.

Procedure:

  • Setup: In a 20 mL microwave vial or pressure tube, combine the substrate, boronic acid, and Cs₂CO₃.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl₂, and reseal. Purge for another 2 minutes.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (conventional) or 110°C for 30 minutes (microwave).

    • Monitoring: Check LC-MS for consumption of the bromide (M+H 230/232 pattern disappears).

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM). The amine makes the product polar; ensure the column is flushed well.

Validation Check:

  • Success Indicator: Appearance of new aromatic peaks in ¹H NMR and loss of the characteristic Br-isotope pattern in MS.

  • Common Pitfall: If conversion is low, switch to Pd(PPh₃)₄ and use DME/Water, or protect the amine with Boc₂O first.

Protocol B: C2-Decoration via Urea Formation

Targeting the "Gatekeeper" residue often requires a urea linker at the C2 position, common in c-KIT and Raf inhibitors (e.g., Sorafenib mimics).

Objective: Convert the C2-amine into a urea linkage. Reagents:

  • Substrate: 5-Aryl-thiazolo[5,4-b]pyridin-2-amine (Intermediate from Protocol A)

  • Reagent: Aryl Isocyanate (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF.

Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in anhydrous THF (5 mL) under Argon.

  • Activation: Add TEA (0.75 mmol). Cool to 0°C if the isocyanate is highly reactive.

  • Addition: Dropwise add the Aryl Isocyanate (0.55 mmol).

  • Reaction: Stir at RT for 2–6 hours.

    • Note: If the reaction is sluggish, heat to 60°C.

  • Quench/Isolation: Many urea products precipitate out of THF.

    • Scenario A (Precipitate): Filter the solid, wash with cold Et₂O.

    • Scenario B (Solution): Concentrate and purify via Prep-HPLC (Reverse Phase).

Biological Context & Mechanism of Action

The thiazolo[5,4-b]pyridine scaffold is an isostere of the purine core found in ATP.

Kinase Binding Mode (Pharmacophore)
  • Hinge Region: The N3 (thiazole nitrogen) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue. The C2-NH₂ acts as a Hydrogen Bond Donor (HBD) for the backbone Carbonyl.

  • Selectivity Pocket: The substituent introduced at C5 (via Protocol A) extends into the hydrophobic pocket, often determining selectivity between kinase isoforms (e.g., PI3Kα vs PI3Kδ).

Pathway Visualization: PI3K/Akt Signaling Inhibition

Targeting PI3K with this scaffold disrupts the survival signaling cascade.

PI3KPathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) *Target of Thiazolopyridine* RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment & Activation mTOR mTOR Complex Akt->mTOR Signaling Cascade CellResponse Cell Survival & Proliferation mTOR->CellResponse Inhibitor 5-Br-Thiazolo-Fragment Derived Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: The thiazolopyridine scaffold competitively inhibits ATP binding at PI3K, halting the conversion of PIP2 to PIP3.

References

  • BenchChem. (2025). 2,5-Dibromothiazolo[5,4-b]pyridine | CAS 1440428-02-3.[1] Retrieved from

  • Lee, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Marine Drugs, 17(10), 567. Retrieved from

  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4646. Retrieved from

  • Pipzine Chemicals. (n.d.). 2-Amino-5-bromothiazolo[5,4-b]pyridine Properties and Applications. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of Thiazolo[5,4-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The thiazolo[5,4-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] This bicyclic system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[1] Derivatives of this scaffold have been reported to exhibit potent inhibitory activity against key cellular targets, including phosphoinositide 3-kinase (PI3K) and c-KIT, making them promising candidates for the development of novel therapeutics for cancer and inflammatory diseases.[1][3] The work of numerous research groups has established that the thiazolo[5,4-b]pyridine framework provides a rigid and versatile platform for the spatial orientation of functional groups that can engage in critical binding interactions within the active sites of enzymes and receptors.[3]

This application note provides a detailed experimental guide for the synthesis of a library of potential inhibitors starting from the key intermediate, 5-Bromothiazolo[5,4-b]pyridin-2-amine. We will focus on two powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[4][5] These reactions offer a robust and modular approach to introduce a wide range of chemical diversity at the 5-position of the thiazolo[5,4-b]pyridine core, enabling the exploration of structure-activity relationships (SAR) in inhibitor design.[3]

The protocols described herein are designed to be self-validating and are grounded in established chemical principles. Each step is accompanied by explanations of the underlying rationale for the choice of reagents and conditions, providing researchers with a comprehensive understanding of the synthetic process.

Overall Synthetic Strategy

The central theme of this guide is the functionalization of the 5-bromo position of the thiazolo[5,4-b]pyridin-2-amine scaffold. The bromine atom at this position serves as a versatile handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions. The general workflow is depicted below.

G cluster_0 Starting Material Synthesis cluster_1 Diversification via Cross-Coupling Start 3-amino-5-bromo-2-chloropyridine Intermediate_1 5-Bromothiazolo[5,4-b]pyridin-2-amine Start->Intermediate_1 KSCN Intermediate_1_ref 5-Bromothiazolo[5,4-b]pyridin-2-amine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate_1_ref->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate_1_ref->Buchwald Library Library of Potential Inhibitors Suzuki->Library Buchwald->Library

Figure 1: General workflow for the synthesis of a library of thiazolo[5,4-b]pyridine derivatives.

Part 1: Synthesis of the Key Intermediate: 5-Bromothiazolo[5,4-b]pyridin-2-amine

The synthesis of the starting material, 5-Bromothiazolo[5,4-b]pyridin-2-amine, can be achieved from commercially available 3-amino-5-bromo-2-chloropyridine.[3] This reaction involves the formation of the thiazole ring through a reaction with potassium thiocyanate.[3]

Protocol 1: Synthesis of 5-Bromothiazolo[5,4-b]pyridin-2-amine

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
3-amino-5-bromo-2-chloropyridineC₅H₄BrClN₂207.4610.0 g48.2 mmol
Potassium ThiocyanateKSCN97.189.37 g96.4 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-bromo-2-chloropyridine (10.0 g, 48.2 mmol) and N,N-Dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium thiocyanate (9.37 g, 96.4 mmol, 2.0 equivalents) to the solution.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).

  • Dry the collected solid under vacuum to afford 5-Bromothiazolo[5,4-b]pyridin-2-amine as a solid. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.[6]

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for this reaction as it can dissolve the starting materials and withstand the high reaction temperature.

  • Stoichiometry: Using a twofold excess of potassium thiocyanate helps to drive the reaction to completion.

  • Work-up: Precipitation in water is an effective method for isolating the product from the high-boiling DMF solvent and unreacted potassium thiocyanate.

Part 2: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (e.g., a boronic acid or boronic ester) and an organohalide.[4][7][8] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Ar-X Ar-X 5-Bromothiazolo[5,4-b]pyridin-2-amine R-B(OR)2 Aryl/Heteroaryl Boronic Acid Base Base Product 5-Aryl-thiazolo[5,4-b]pyridin-2-amine Trans Transmetalation OA->Trans R-B(OR)2, Base RE Reductive Elimination Trans->RE RE->Pd(0)L2 Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

Reagent/SolventExampleM.W. ( g/mol )AmountMoles
5-Bromothiazolo[5,4-b]pyridin-2-amine-229.08229 mg1.0 mmol
Arylboronic AcidPhenylboronic acid121.93146 mg1.2 mmol
Palladium CatalystPd(dppf)Cl₂816.643-5 mol%-
BaseK₂CO₃138.21415 mg3.0 mmol
Solvent1,4-Dioxane/Water-4:1 mixture (5 mL)-

Procedure:

  • In a Schlenk flask, combine 5-Bromothiazolo[5,4-b]pyridin-2-amine (229 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 415 mg, 3.0 equivalents).[3][4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 5-aryl-thiazolo[5,4-b]pyridin-2-amine derivative.[4]

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic halides.[3] The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation.[8]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) active catalyst.

Part 3: Diversification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5][9] This reaction has revolutionized the synthesis of aryl amines, offering a powerful alternative to traditional methods that often require harsh conditions.[10]

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L OA Oxidative Addition Pd(0)L->OA Ar-X Ar-X 5-Bromothiazolo[5,4-b]pyridin-2-amine R2NH Amine Base Base Product 5-(Amino)-thiazolo[5,4-b]pyridin-2-amine Amine_Coord Amine Coordination & Deprotonation OA->Amine_Coord R2NH, Base RE Reductive Elimination Amine_Coord->RE RE->Pd(0)L Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

Reagent/SolventExampleM.W. ( g/mol )AmountMoles
5-Bromothiazolo[5,4-b]pyridin-2-amine-229.08229 mg1.0 mmol
AmineMorpholine87.12105 µL1.2 mmol
Palladium Pre-catalysttBuBrettPhos Pd G3868.582-4 mol%-
BaseNaOtBu96.10135 mg1.4 mmol
SolventToluene-5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromothiazolo[5,4-b]pyridin-2-amine (229 mg, 1.0 mmol), the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 135 mg, 1.4 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equivalents) via syringe.

  • Stir the reaction mixture at 90-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-(amino)-thiazolo[5,4-b]pyridin-2-amine product.

Rationale for Experimental Choices:

  • Catalyst System: Modern Buchwald-Hartwig reactions often employ pre-catalysts with bulky, electron-rich phosphine ligands like tBuBrettPhos.[11] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[9]

  • Solvent: Anhydrous, non-polar solvents like toluene are commonly used to prevent unwanted side reactions and ensure the stability of the catalytic species.

Characterization of Synthesized Inhibitors

The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final products and confirming the successful incorporation of the new substituents.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.[13][14]

  • Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compounds.[15]

Conclusion

This application note provides a detailed and practical guide for the synthesis of a diverse library of potential inhibitors based on the 5-Bromothiazolo[5,4-b]pyridin-2-amine scaffold. The use of robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the systematic exploration of structure-activity relationships. The protocols outlined herein, along with the rationale behind the experimental choices, are intended to empower researchers in drug discovery to efficiently generate novel compounds for biological evaluation.

References

  • Pipzine Chemicals. (n.d.). 2-Amino-5-bromothiazolo[5,4-b]pyridine.
  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4637. Retrieved from [Link]

  • Yerevanian, A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmaceutical Chemistry Journal, 55(8), 803-808. Retrieved from [Link]

  • Al-Issa, S. A. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(11), 3321. Retrieved from [Link]

  • Benchchem. (n.d.). 2,5-Dibromothiazolo[5,4-b]pyridine.
  • El-Gazzar, A. R. B. A., et al. (2019). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar.
  • Lee, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(18), 3330. Retrieved from [Link]

  • S. S. S, et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904. Retrieved from [Link]

  • Raza, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Retrieved from [Link]

  • Bejan, V., et al. (2018). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 23(11), 2947. Retrieved from [Link]

  • SchMitz, V., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(19), 11822. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddy, B. S. R., et al. (2020). Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry, 11(2), 8933-8946. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • de Kock, C., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(18), 4048. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 423. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 122-125. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • D'hooghe, M., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 52(35), 4569-4571. Retrieved from [Link]

Sources

The Versatile Building Block: Application Notes for 5-Bromothiazolo[5,4-b]pyridin-2-amine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the thiazolo[5,4-b]pyridine core has emerged as a "privileged scaffold" due to its prevalence in biologically active compounds and functional materials. Within this class of heterocyclic compounds, 5-Bromothiazolo[5,4-b]pyridin-2-amine stands out as a highly versatile and valuable building block. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom ripe for cross-coupling reactions and a nucleophilic amino group for further derivatization—make it an ideal starting point for the synthesis of complex molecular architectures.[1][2]

This guide provides an in-depth exploration of the synthetic utility of 5-Bromothiazolo[5,4-b]pyridin-2-amine, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methodologies are central to the construction of diverse compound libraries for drug discovery, particularly in the pursuit of potent and selective kinase inhibitors.[1][2]

Core Applications in Medicinal Chemistry: The Pursuit of Kinase Inhibitors

The thiazolo[5,4-b]pyridine scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic functionalization of the 5-position of this scaffold allows for the exploration of the ATP-binding site of kinases, leading to the development of highly potent and selective therapeutic agents.[2] Notably, derivatives of this scaffold have shown significant promise as inhibitors of phosphoinositide 3-kinase (PI3K) and c-KIT, making 5-Bromothiazolo[5,4-b]pyridin-2-amine a key intermediate in the synthesis of next-generation cancer therapeutics.[1][2]

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The bromine atom at the 5-position of 5-Bromothiazolo[5,4-b]pyridin-2-amine serves as a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad functional group tolerance and reliability.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron species and an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromothiazolo[5,4-b]pyridin-2-amine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester is transferred to the palladium center. The base activates the organoboron compound, facilitating this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L2)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Ligand_Exchange Ligand Exchange (Base, R-B(OR)2) Ar-Pd(II)-Br(L2)->Ligand_Exchange Ar-Pd(II)-R(L2) Ar-Pd(II)(L2)-R Ligand_Exchange->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for the Suzuki coupling on related heterocyclic systems and provides a robust starting point for optimization.[2]

Materials:

  • 5-Bromothiazolo[5,4-b]pyridin-2-amine (or a protected analogue such as the Boc-protected version)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

Procedure:

  • To a dry Schlenk flask, add 5-Bromothiazolo[5,4-b]pyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at a temperature between 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-thiazolo[5,4-b]pyridin-2-amine.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100670-90
Pd(PPh₃)₄Cs₂CO₃Toluene1101265-85
XPhos Pd G2K₃PO₄t-BuOH/H₂O80475-95

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and organic materials.[3] This reaction allows for the coupling of an aryl halide with an amine, providing access to a wide range of arylamine derivatives.

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction but with key differences in the nucleophilic partner:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a strong base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center reductively eliminate to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L2)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination (R2NH, Base) Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)(L2)-NR2 Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-Bromothiazolo[5,4-b]pyridin-2-amine with various anilines.

Materials:

  • 5-Bromothiazolo[5,4-b]pyridin-2-amine

  • Aniline or substituted aniline (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3) (1-3 mol%)

  • Bulky phosphine ligand (if not using a precatalyst, e.g., RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) (1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene or THF)

Procedure:

  • In a glovebox, add 5-Bromothiazolo[5,4-b]pyridin-2-amine (1.0 mmol), the aniline (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol) to a dry Schlenk tube.

  • Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-aryl-5-bromothiazolo[5,4-b]pyridin-2-amine.

Precatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
RuPhos Pd G3NaOtBuToluene1001870-90
BrettPhos Pd G3LHMDSTHF802465-85
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101660-80

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Conclusion: A Versatile Tool for Innovation

5-Bromothiazolo[5,4-b]pyridin-2-amine has proven to be an exceptionally useful building block in organic synthesis, particularly for the construction of complex heterocyclic molecules with significant biological potential. The palladium-catalyzed cross-coupling reactions detailed in this guide, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable and versatile methods for the functionalization of this scaffold. By understanding the underlying mechanisms and employing the optimized protocols provided, researchers can efficiently generate diverse libraries of thiazolo[5,4-b]pyridine derivatives for screening in drug discovery and materials science applications. The continued exploration of the reactivity of this scaffold promises to unlock even more innovative synthetic strategies and lead to the discovery of novel molecules with impactful properties.

References

  • Ben-M'barek, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2865-2875.
  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4509.
  • Lee, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3183.
  • El-Hamouly, W. S., El-Khamry, A. A., & Abbas, E. M. H. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B, 45B(6), 1428-1434.
  • Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3583-3587.
  • Borah, P., et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters, 55(17), 2843-2846.
  • Kumar, A., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • Kalluraya, B., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Medicinal Chemistry Research, 26(7), 1496-1506.
  • Wang, X., et al. (2020). (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Liu, J., et al. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega, 7(39), 35085-35092.
  • Carrow, B. P., & Hartwig, J. F. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(1), 79-81.
  • Iaroshenko, V. O., et al. (2008). (PDF) Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate. Retrieved from [Link]

  • Gerspacher, M., et al. (2015). (PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. ResearchGate. Retrieved from [Link]

  • Kulyk, O., et al. (2021). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][4]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 26(21), 6483.

  • Chornous, V., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Szala, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226-2234.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kumar, S., et al. (2018). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Bromothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SOL-TB-54B Status: Open Priority: High (Critical Path for Assay/PK) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The 5-Bromothiazolo[5,4-b]pyridin-2-amine scaffold is a "privileged structure" in kinase discovery (e.g., PI3K, c-KIT inhibitors) but acts as a notorious "brick dust" molecule. Its planarity promotes strong


 stacking, and the intermolecular hydrogen bonding network (donor: -NH₂, acceptor: pyridine N) creates a high crystal lattice energy that resists dissolution.

This guide provides a tiered troubleshooting approach:

  • Tier 1 (Chemistry): Structural modifications to disrupt packing.

  • Tier 2 (Solid State): Salt selection to ionize the pyridine nitrogen.

  • Tier 3 (Formulation): Solubilization systems for in vitro and in vivo delivery.

Tier 1: Chemical Modification (The "Design" Phase)

User Question: I need to keep the core scaffold for potency, but I can't get it into solution for an NMR, let alone an assay. Can I tweak the structure without killing activity?

Technical Insight

The 5-bromo substituent is a lipophilic handle (increasing LogP) and the 2-amine/pyridine core is flat. To improve solubility, you must lower the LogD or disrupt the crystal packing.

Strategic Modifications
  • The "Solubilizing Tail" Strategy (SnAr or Buchwald): The bromine at the 5-position is an excellent handle for modification. Replacing it with a polarity-enhancing group is the most effective chemical fix.

    • Recommendation: Install a solubilizing heterocycle via Buchwald-Hartwig amination or

      
       (if the pyridine is sufficiently activated).
      
    • Targets: N-methylpiperazine, Morpholine, or a solubilizing linker (e.g., PEG-amine).

    • Why: These groups introduce

      
       character (breaking planarity) and a basic nitrogen (pKa ~8-9) that is protonated at physiological pH.
      
  • The "Prodrug" Strategy (Transient Modification): If the 2-amine is critical for binding (hinge binder), modify it with a cleavable group.

    • Recommendation: Phosphonooxymethyl prodrugs (e.g., Fosphenytoin-style).

    • Mechanism:[1] The phosphate group adds massive aqueous solubility (>10 mg/mL). Alkaline phosphatases in vivo cleave it to release the parent amine.

Tier 2: Solid State & Salt Selection

User Question: My compound precipitates in the media immediately. Which salt form should I synthesize?

The pKa Trap

Researchers often assume the 2-amine is the basic site. It is not.

  • 2-Amine: Electronically coupled to the thiazole ring, acting more like a vinylogous amide. It is very weakly basic.

  • Pyridine Nitrogen (N-4): This is the most basic site, but the fused thiazole and electron-withdrawing bromine lower its pKa to approximately 2.5 – 3.5 .

Implication: You need a strong acid (pKa < 0) to form a stable salt. Weak acids (acetic, fumaric) will dissociate in water, leading to disproportionation and precipitation of the free base.

Recommended Salt Screen

Do not use a "shotgun" approach. Use this targeted screen:

Acid CandidatepKa (approx)RationaleRisk
Methanesulfonic (Mesylate) -1.9Gold Standard. Strong enough to protonate the pyridine N. Forms stable, non-hygroscopic salts.Low.
Hydrochloric (HCl) -6.0Classic choice. High counterion mobility.Common Pitfall: HCl salts of weak bases can be hygroscopic or lose HCl upon drying (creating a non-stoichiometric solvate).
Isethionic -1.9Similar to Mesylate but often more pharmaceutically acceptable for early tox.Moderate cost.
Sulfuric (Sulfate) -3.0Strong acid.Can form hydrates easily (polymorphism risk).
Protocol: Micro-Scale Salt Formation
  • Dissolve 50 mg of free base in minimal hot THF or MeOH.

  • Add 1.05 equivalents of acid (e.g., 1M solution in MeOH).

  • Cool slowly to

    
    .
    
  • If no precipitate: Add anti-solvent (MTBE or Et2O) dropwise until turbid.

  • Critical Step: Analyze the solid by DSC (Differential Scanning Calorimetry) . A sharp melting point distinct from the free base confirms a new salt species, not just physical mixture.

Tier 3: Formulation Strategies

User Question: I have the free base. I need to dose mice tomorrow. What vehicle do I use?

Decision Matrix: Vehicle Selection

SolubilityDecision Start Start: 5-Br-Thiazolopyridine Formulation DoseReq Dose Requirement? Start->DoseReq LowDose < 10 mg/kg DoseReq->LowDose HighDose > 10 mg/kg DoseReq->HighDose pH_Adjust pH Adjustment (Acidic Buffer pH 3-4) LowDose->pH_Adjust Cosolvent Cosolvent System (10% DMSO / 10% Tween 80) HighDose->Cosolvent Success Proceed to Dosing pH_Adjust->Success CheckPrecip Precipitation on Dilution? Cosolvent->CheckPrecip Cyclodextrin Complexation (20% HP-β-CD in Saline) CheckPrecip->Cyclodextrin Yes (Cloudy) Lipids Lipid Formulation (Labrasol / PEG400) CheckPrecip->Lipids Yes (Still insoluble) CheckPrecip->Success No (Clear) Cyclodextrin->Success Lipids->Success

Figure 1: Decision tree for selecting the appropriate formulation vehicle based on dose and solubility behavior.

Standard Operating Procedures (SOPs)
SOP-A: The "Standard" Cosolvent Mix (IV/IP/PO)

Best for: Early PK, doses < 20 mg/kg.

  • Stock: Dissolve compound in DMSO at 50 mg/mL.

  • Surfactant: Add Tween 80 (or Solutol HS 15) to the DMSO stock. Ratio: 1:1.

  • Diluent: Slowly add warm (

    
    ) Saline  or 0.5% MC (Methylcellulose)  while vortexing.
    
  • Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

    • Warning: If the solution turns milky immediately, you have exceeded the kinetic solubility limit. Switch to SOP-B.

SOP-B: Cyclodextrin Complexation (The "Magic Bullet")

Best for: Sensitive assays, minimizing toxicity, preventing precipitation.

  • Excipient: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Why: The hydrophobic cavity of CD encapsulates the flat aromatic core, while the hydroxyls interact with water.

  • Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in phosphate buffer (pH 4.0). Note: Acidic pH helps ionize the pyridine, aiding encapsulation.
      
    • Add excess compound powder.

    • Sonicate for 30 mins or stir overnight.

    • Filter (0.22

      
      ) to remove excess solid.
      
    • Quantify concentration by HPLC before dosing.

Troubleshooting FAQs

Q: I see a "crash out" when I dilute my DMSO stock into cell media. Why? A: This is the "Kinetic Solubility Cliff." DMSO is a super-solvent. When you dilute 1000x into media, the solvent power drops instantly. If your compound's intrinsic aqueous solubility is


, it will nucleate and form micro-crystals.
  • Fix: Reduce the stock concentration. Use an intermediate dilution step in media containing 0.5% BSA (Bovine Serum Albumin). BSA acts as a "sink" to bind lipophilic molecules and prevent crystallization.

Q: My HPLC retention time shifts in the formulation. A: If you are using cyclodextrins, they can elute with the compound or alter its peak shape. Ensure your analytical method uses an organic modifier (Acetonitrile) strong enough to break the CD-drug complex.

Q: Can I use PEG400? A: Yes, PEG400 is a good cosolvent (up to 40% for rodents). However, high PEG loads can cause osmotic diarrhea in mice, complicating oral bioavailability data. Use <20% if possible.

References

  • Thiazolopyridine Scaffold Properties

    • Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
    • Source: MDPI (Molecules 2020).
    • URL:[Link]

  • Solubility & pKa Data

    • Title: Thiazolo[5,4-b]pyridin-2-amine | C6H5N3S | CID 2747541.
    • Source: PubChem.[2]

    • URL:[Link]

  • General Solubility Enhancement Strategies

    • Title: Techniques for Improving Solubility.
    • Source: International Journal of Medical Science and Dental Research (2020).
    • URL:[Link]

  • Kinase Inhibitor Design (Thiazole Scaffolds)

    • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors.[3]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Technical Support Center: Process Scale-Up for 5-Bromothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Synthesis Scale-Up & Troubleshooting Target Molecule: 5-Bromothiazolo[5,4-b]pyridin-2-amine (CAS: 934266-82-7) Standard Precursor: 3-Amino-6-bromo-2-chloropyridine (or 2,6-dibromopyridin-3-amine)[1]

System Overview & Chemistry Logic

This guide addresses the scale-up of 5-Bromothiazolo[5,4-b]pyridin-2-amine . The synthesis relies on the fusion of a thiazole ring onto a pyridine scaffold. Unlike simple thiazoles, the electron-deficient nature of the pyridine ring—further deactivated by the bromine at position 6 (which becomes position 5 in the fused system)—requires precise control of nucleophilicity and leaving group activation.

The Preferred Route: Acid-Mediated Cyclization We utilize the reaction of 3-amino-6-bromo-2-chloropyridine with Potassium Thiocyanate (KSCN) in the presence of acid (HCl).[1]

  • Mechanism: Protonation of the pyridine nitrogen activates the C2-position for nucleophilic attack by thiocyanate. The resulting intermediate undergoes intramolecular cyclization where the amine nitrogen attacks the nitrile carbon of the thiocyanate group.

  • Why this route? It avoids the handling of elemental bromine (

    
    ) required in the Hugerschoff reaction (oxidative cyclization), making it safer for kilogram-scale reactors.
    
Reaction Pathway Diagram[2]

ReactionPathway cluster_0 Precursors cluster_1 Intermediate Phase SM1 3-Amino-6-bromo- 2-chloropyridine Inter1 S-alkylation (Thio-intermediate) SM1->Inter1 Nucleophilic Subst. (Reflux, 4-6h) Reagent KSCN + HCl Reagent->Inter1 Inter2 Intramolecular Cyclization Inter1->Inter2 Tautomerization Product 5-Bromothiazolo [5,4-b]pyridin-2-amine Inter2->Product - HCl

Caption: The activation of the 2-chloro position by protonation is the rate-limiting step, followed by rapid cyclization.

Critical Process Parameters (CPP) & Troubleshooting

The following Q&A modules address specific failure modes observed during scale-up (100g to 1kg batches).

Module A: Reaction Initiation & Conversion

Q: The reaction has stalled with 30% starting material remaining after 12 hours. Adding more KSCN doesn't help. What is wrong?

Diagnostic: This is likely an Acid Stoichiometry Issue . The reaction is driven by the protonation of the pyridine ring. If the reaction mixture is not sufficiently acidic, the 2-chloro position is not activated enough to displace the chloride. However, too much acid can protonate the 3-amino group, rendering it non-nucleophilic for the final cyclization step.

Corrective Action:

  • Check pH: Ensure the reaction medium (typically Ethanol/Water or NMP) maintains a pH < 1.0 initially.

  • Solvent Switch: If using Ethanol, switch to N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) . The higher boiling point (100°C+) allows for thermal activation that overcomes the deactivation caused by the bromine substituent.

  • Protocol Adjustment:

    • Use 1.2 eq of HCl (4M in Dioxane or aqueous conc.) relative to the pyridine.

    • Increase temperature to 105-110°C.

Q: We are observing a "gumming" phenomenon where the stir bar seizes. How do we manage the slurry?

Diagnostic: This is the Hydrohalide Salt Effect . The product precipitates as the HCl/HBr salt, which forms a thixotropic slurry (thickens upon standing, flows under shear).

Corrective Action:

  • Engineering Control: Switch from magnetic stirring to an overhead mechanical stirrer with a high-torque impeller (anchor or pitched blade) immediately for batches >50g.

  • Dilution: Maintain a solvent volume of at least 10-12 volumes (10 mL per 1g of SM). If the slurry thickens, add 2 volumes of warm solvent. Do not add water at this stage, as it may crash out impurities.

Module B: Impurity Profile & Regioselectivity

Q: HPLC shows a persistent impurity at RRT 0.85. MS suggests it's a hydrolysis product. Where is it coming from?

Diagnostic: The impurity is likely 3-amino-6-bromo-2-pyridone . Under prolonged heating in aqueous acid, the 2-chloro group can hydrolyze to the hydroxyl (tautomerizing to the pyridone) instead of reacting with the thiocyanate.

Corrective Action:

  • Water Control: Minimize water content. Use anhydrous Ethanol or NMP. If using aqueous HCl, add it slowly and ensure the KSCN is in excess (1.5 - 2.0 eq) to outcompete water as a nucleophile.

  • Reagent Order: Add KSCN before the acid to saturate the solution with the nucleophile.

Module C: Isolation & Purification

Q: The isolated solid is hygroscopic and acidic. Yield is >120%. Why?

Diagnostic: You have isolated the Hydrochloride Salt , not the free base. The salt is hygroscopic and contains trapped solvent.

Corrective Action (The Neutralization Protocol):

  • Cool the reaction mixture to 20°C.

  • Quench by pouring the mixture into ice water (20 volumes).

  • Basify: Slowly adjust pH to 8–9 using saturated Sodium Bicarbonate (

    
    )  or 10% NaOH. Critical: Do not overshoot to pH > 12, or you risk ring opening of the thiazole.
    
  • Age the Slurry: Stir at pH 8 for 2 hours to ensure the crystal lattice converts from the salt to the free base.

  • Filtration: Filter and wash with water until the filtrate is neutral.

Scale-Up Data & Specifications

Use these parameters for batches exceeding 100g.

ParameterSpecificationRationale
Solvent System NMP (preferred) or EtOH/H2O (1:1)NMP allows higher T; EtOH is greener but slower.
Concentration 8 - 10 L/kgBalance between solubility and throughput.
Temperature 100°C ± 5°CRequired to activate the electron-poor pyridine.
Reaction Time 6 - 12 HoursMonitor by HPLC (Target: <2% SM).
Quench pH 8.0 - 9.0Ensures Free Base formation.
Drying 50°C under VacuumRemove trapped water/solvents.

Troubleshooting Decision Tree

Follow this logic flow when encountering yield or purity issues.

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowConv Check Temperature & Acid Is T > 100°C? Is pH < 1? Type->LowConv Low Conversion Impurity Check RRT Type->Impurity High Impurity Filtration Check Salt Form Type->Filtration Filtration/Yield Action1 Increase T to 110°C Add 0.2 eq HCl LowConv->Action1 No Action2 Switch to Anhydrous NMP Increase KSCN eq Impurity->Action2 Hydrolysis (Pyridone) Action3 Reslurry in NaHCO3 Verify pH 8-9 Filtration->Action3 Yield > 100%

Caption: Systematic fault isolation for thiazolopyridine synthesis.

References

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives. Source: National Institutes of Health (PMC). Context: Describes the reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form the scaffold. Note: The paper uses "5-bromo" relative to the pyridine ring, which maps to the target molecule's substitution pattern. URL:[Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines. Source:[2][3][4] ResearchGate / NIH. Context: Validates the thermal activation method and solvent effects on the cyclization of 3-amino-2-chloropyridines. URL:[Link]

Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves hazardous reagents (KSCN, Acid) and should be conducted in a fume hood with appropriate PPE. Always review the MSDS of all reagents before scale-up.

Sources

Preventing decomposition of 5-Bromothiazolo[5,4-b]pyridin-2-amine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Bromothiazolo[5,4-b]pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic compound. As a molecule possessing multiple reactive sites—a nucleophilic amino group, a reactive bromine atom, and a fused heterocyclic core—its stability can be a critical parameter for successful synthetic outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of its chemistry and prevent unwanted decomposition.

Section 1: Understanding the Instability of 5-Bromothiazolo[5,4-b]pyridin-2-amine

The core structure, a thiazolo[5,4-b]pyridine, is generally rigid and stable, but its functional groups—the 2-amino and 5-bromo substituents—are the primary sources of reactivity and potential degradation.[1] Understanding the key stress factors is the first step toward mitigating decomposition.

dot graph "Decomposition_Pathways" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="5-Bromothiazolo[5,4-b]pyridin-2-amine\n(Starting Material)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond]; Thermal [label="High Temperature\n(>120-150 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; pH [label="Extreme pH\n(<4 or >10)", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive [label="Reductive Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative [label="Strong Oxidants", fillcolor="#FBBC05", fontcolor="#202124"];

Outcome1 [label="Polymerization/\nCharring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome2 [label="Ring Opening/\nHydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome3 [label="Reductive Debromination\n(Loss of Bromine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome4 [label="Oxidation of\nAmino Group/Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Thermal [label="Thermal Stress"]; Start -> pH [label="Acid/Base Stress"]; Start -> Reductive [label="e.g., H₂, Pd/C,\nstrong hydrides"]; Start -> Oxidative [label="e.g., H₂O₂,\nKMnO₄"];

Thermal -> Outcome1; pH -> Outcome2; Reductive -> Outcome3; Oxidative -> Outcome4; } dpt Figure 1: Key decomposition pathways for 5-Bromothiazolo[5,4-b]pyridin-2-amine.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions in a practical question-and-answer format.

FAQ 1: My reaction is turning dark brown or black, and TLC analysis shows a complex mixture of products. What's happening?

Answer: A dark reaction color, often accompanied by charring, is a classic indicator of thermal decomposition. The thiazolo[5,4-b]pyridine core, while relatively stable, can degrade under excessive heat, leading to polymerization or fragmentation.[1]

Causality: High temperatures provide the activation energy for numerous undesired side reactions. For this specific molecule, prolonged heating above 120-150°C can lead to complex degradation pathways that are difficult to characterize but result in insoluble, dark-colored materials.[1][2] Microwave-assisted synthesis can sometimes push temperatures too high if not carefully controlled.[2]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Determine if the reaction can proceed efficiently at a lower temperature. Even a 10-20°C reduction can significantly inhibit decomposition.

  • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid leaving reactions to run overnight without prior stability testing.

  • Ensure Even Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to avoid localized "hot spots" that can initiate decomposition.

FAQ 2: I am consistently losing the bromine atom from my starting material. How can I prevent this unwanted debromination?

Answer: Unintended debromination is a common issue, particularly in reactions involving transition metal catalysts (e.g., palladium) or reductive reagents.

Causality: The carbon-bromine bond on the pyridine ring is susceptible to cleavage under reductive conditions.[3][4] This can occur via two primary mechanisms:

  • Catalytic Hydrogenolysis: In the presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate), the C-Br bond can be readily reduced to a C-H bond.[3]

  • Reductive Coupling Side Reactions: In cross-coupling reactions (e.g., Suzuki, Stille), the palladium catalyst can sometimes promote a side reaction where the aryl-halide is reduced instead of coupled. This is often exacerbated by certain solvents, bases, or prolonged reaction times at high temperatures.

Troubleshooting Steps:

  • Avoid Reductive Reagents: If the bromine atom is essential for subsequent steps, scrupulously avoid common reductive conditions like catalytic hydrogenation.

  • Optimize Cross-Coupling Reactions:

    • Ligand Choice: Use ligands that promote rapid oxidative addition and reductive elimination, minimizing the lifetime of the palladium intermediate that can lead to debromination.

    • Base Selection: Use the mildest base effective for the reaction. Strong bases can sometimes contribute to side reactions.

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst, which can lead to side reactions.

FAQ 3: My yield is low, and I suspect hydrolysis or other pH-related side reactions. What are the optimal pH conditions?

Answer: This molecule's stability is pH-dependent. The thiazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, and the amino group's nucleophilicity is governed by pH.[5][6]

Causality:

  • Strong Acid (pH < 4): Protonation of the pyridine and thiazole nitrogen atoms can make the ring system more electron-deficient and susceptible to nucleophilic attack by water, potentially leading to ring-opening.

  • Strong Base (pH > 10): While the 2-amino group is nucleophilic, very strong bases can deprotonate it, altering its reactivity. More importantly, strong bases like hydroxides can participate in nucleophilic aromatic substitution of the bromine atom, especially at elevated temperatures.[1]

Troubleshooting Steps:

  • Maintain Neutral to Mildly Basic Conditions: For most applications, especially cross-coupling reactions, a pH range of 7-9 is ideal. This is often achieved using bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N).

  • Buffer the Reaction: If pH control is critical, consider using a buffered solvent system.

  • Avoid Aqueous Strong Acids/Bases During Workup: When quenching the reaction, use milder alternatives like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids, and saturated sodium bicarbonate (NaHCO₃) instead of strong bases.

FAQ 4: Should I protect the 2-amino group? If so, which protecting group is best?

Answer: Protecting the 2-amino group is highly recommended for reactions involving strong electrophiles or when its nucleophilicity could interfere with another desired transformation.[7]

Causality: The 2-amino group is nucleophilic and can react with electrophiles such as acyl chlorides, alkyl halides, or even the starting material itself under certain conditions.[1] This leads to undesired N-acylation, N-alkylation, or dimerization. A protecting group temporarily masks this reactivity.[8]

Recommended Protecting Group Strategy:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability & Notes
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA) in DCM; or HCl in DioxaneStable to a wide range of non-acidic conditions, including Suzuki and Buchwald-Hartwig couplings.[5] Excellent choice for general use.
AcetylAcAcetic anhydride (Ac₂O) or Acetyl chlorideMild base (K₂CO₃/MeOH) or acid (aq. HCl)Less robust than Boc. May not be suitable for reactions requiring strong basic or acidic conditions.

See Section 3 for a detailed protection/deprotection protocol.

Section 3: Validated Experimental Protocols

Protocol 1: Boc Protection of the 2-Amino Group

This protocol provides a reliable method for protecting the amino group, preventing its interference in subsequent reactions.

Materials:

  • 5-Bromothiazolo[5,4-b]pyridin-2-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-Bromothiazolo[5,4-b]pyridin-2-amine (1.0 eq) in anhydrous acetonitrile or DCM (approx. 0.1 M concentration).

  • Addition of Reagents: Add DMAP (0.1 eq) to the solution, followed by the slow, portion-wise addition of (Boc)₂O (1.2 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully add water to the reaction mixture to quench any unreacted (Boc)₂O.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used without further purification.

dot graph "Reaction_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: Is the 2-amino group\n a potential issue?", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Protect [label="Protect with Boc group\n(See Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Perform Desired Reaction\n(e.g., Suzuki Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotect [label="Deprotect with TFA/DCM\n to yield final product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Final Product", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; NoProtect [label="Proceed Directly to Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protect [label="Yes"]; Start -> NoProtect [label="No"]; Protect -> Reaction; NoProtect -> End [label="Reaction Complete"]; Reaction -> Deprotect; Deprotect -> End; } dpt Figure 2: Decision workflow for using amino-protection.

Protocol 2: Suzuki Cross-Coupling with Minimal Decomposition

This protocol is optimized to favor the cross-coupling reaction while minimizing debromination and thermal degradation.

Materials:

  • Boc-protected 5-Bromothiazolo[5,4-b]pyridin-2-amine (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Pd(PPh₃)₄ or other suitable palladium catalyst (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and purge thoroughly with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the reaction flask, add the Boc-protected starting material (1.0 eq), the boronic acid derivative (1.2 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1). The solvent should be thoroughly sparged with inert gas for at least 15-20 minutes prior to use.

  • Heating: Heat the reaction mixture to 80-90°C with vigorous stirring. Higher temperatures should be avoided unless necessary to promote the reaction.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. If an emulsion forms, a small amount of saturated NH₄Cl can be added.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Section 4: References

  • Pipzine Chemicals. (n.d.). 2-Amino-5-bromothiazolo[5,4-b]pyridine. Retrieved from [Link]

  • Google Patents. (1958). US2863874A - Process of preparing 2-aminothiazoles. Retrieved from

  • Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(21), 7381. Retrieved from [Link]

  • Volochnyuk, D., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7178. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances, 11(5), 2827-2854. Retrieved from [Link]

  • Volochnyuk, D., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of phenylthiazolo[5,4-b]pyridines. Retrieved from [Link]

  • jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • TU Delft Research Portal. (2023). Thermal stability of film forming amines-based corrosion inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • YouTube. (2021). Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Workup of 5-Bromothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Challenge: The synthesis of 2-aminothiazolopyridines often suffers from poor solubility of the final product and the entrapment of inorganic salts or elemental bromine during the workup. The standard "Kaufman-type" oxidative cyclization using 3-amino-2,6-dibromopyridine , KSCN , and Bromine is the most reliable route, but the quench requires precise pH control to avoid hydrolysis or salt retention.

The Chemistry: The reaction proceeds via the formation of an N-thiourea intermediate followed by an electrophilic attack of the sulfur on the pyridine ring nitrogen (or C2 carbon depending on specific conditions, but here displacing the C2-Bromine). The 6-bromo substituent on the starting material remains intact, becoming the 5-bromo substituent in the final fused system.

Reaction Pathway Diagram

ReactionPathway SM 3-Amino-2,6-dibromopyridine (Starting Material) Inter Intermediate: N-Pyridyl Thiourea SM->Inter + KSCN / AcOH Cyclic Cyclization: S-attack at C2 (Displacing Br) Inter->Cyclic + Br2 (Oxidant) Salt Product HBr Salt (Soluble in Acid) Cyclic->Salt - HBr Product 5-Bromothiazolo[5,4-b]pyridin-2-amine (Free Base - Precipitate) Salt->Product Quench: NH4OH (pH 8-9)

Caption: Oxidative cyclization pathway. The critical transition from the soluble HBr salt to the insoluble free base occurs during the pH adjustment step.

Standard Operating Procedure (SOP)

Use this baseline protocol to identify deviations in your current workflow.

ParameterSpecificationReason
Solvent Glacial Acetic Acid (AcOH)Solubilizes the amine precursor; stabilizes the bromination intermediate.
Reagents KSCN (2.2 equiv),

(1.1 equiv)
Excess thiocyanate ensures complete conversion of the amine to thiourea.
Temperature Keep < 10°C during

addition
Exothermic reaction; high temps cause over-bromination or tar formation.
Quench Ice Water +

(aq)
CRITICAL: Product is an amine. It is soluble as a salt (pH < 4) and precipitates as a free base (pH > 8).
Detailed Workflow
  • Dissolution: Dissolve 3-amino-2,6-dibromopyridine in Glacial Acetic Acid (10 mL/g).

  • Thiocyanation: Add Potassium Thiocyanate (KSCN) and stir for 15 mins.

  • Oxidative Cyclization: Cool to 0-5°C. Add Bromine (

    
    ) in AcOH dropwise. Do not allow temp to spike.
    
  • Reaction: Allow to warm to RT and stir for 2-4 hours (Monitor by LCMS; TLC is difficult due to streaking).

  • Workup (The "Crash Out"):

    • Pour reaction mixture into crushed ice (5x volume).

    • Neutralization: Slowly add conc.

      
       (or 50% NaOH) with vigorous stirring until pH 8–9 .
      
    • Observation: A yellow/tan solid should precipitate immediately.

  • Purification:

    • Filter the solid.[1]

    • Wash with water (remove inorganic salts).

    • Wash with cold MeOH (remove organic impurities/sticky gums).

    • Dry under vacuum at 45°C.

Troubleshooting Center (Q&A)

Issue 1: "I neutralized the reaction, but no solid precipitated."

Diagnosis: The pH is likely still too low, or the product is trapped in a "supersaturated" acetate buffer. Corrective Action:

  • Check pH: Ensure the pH is actually >8 using a calibrated probe, not just paper (AcOH buffers strongly).

  • Salting Out: If pH is correct but yield is low, add saturated NaCl (brine) to the aqueous layer. The "Salting Out" effect reduces the solubility of the organic heterocycle.

  • Extraction: If it still fails to crash out, do not discard the water. Extract with Ethyl Acetate/THF (3:1) . Pure EtOAc often fails to extract these polar heterocycles.

Issue 2: "The product is a dark, sticky tar instead of a powder."

Diagnosis: This is usually caused by residual acetic acid trapping the product, or polymerization of excess bromine/thiocyanate byproducts. Corrective Action:

  • Trituration: Take the sticky solid, suspend it in cold Methanol or Diethyl Ether , and sonicate. The impurities often dissolve, leaving the product as a powder.

  • Bisulfite Wash: If the gum is dark orange/red, it contains elemental bromine. Wash the solid (or the organic extract) with 10% Sodium Thiosulfate (

    
    ) to quench the oxidant.
    
Issue 3: "LCMS shows a mass of M+16 or M+32."

Diagnosis: Over-oxidation. The sulfur in the thiazole ring can oxidize to a sulfoxide (+16) or sulfone (+32) if the bromine addition was too fast or performed at high temperature. Prevention: Strictly control the temperature (<10°C) during oxidant addition. Recovery: These impurities are very difficult to separate. Recrystallization from DMF/Ethanol is the best chance, but re-running the reaction is often more efficient.

Workup Decision Tree

Use this logic flow to determine the correct purification path based on your crude mixture's appearance.

WorkupLogic Start Reaction Complete (AcOH Solution) Quench Pour into Ice Water Start->Quench pH_Adjust Adjust pH to 8-9 (NH4OH) Quench->pH_Adjust Precipitate Does Solid Form? pH_Adjust->Precipitate Yes_Solid Yes: Filter Solid Precipitate->Yes_Solid Precipitate No_Solid No: Solution Clear Precipitate->No_Solid Soluble Wash_H2O Wash with H2O (Remove Salts) Yes_Solid->Wash_H2O Extract Extract with EtOAc/THF (3:1) No_Solid->Extract Wash_MeOH Triturate with cold MeOH (Remove Gums) Wash_H2O->Wash_MeOH Final Pure Product Wash_MeOH->Final Dry Dry Organic Layer & Evaporate Extract->Dry Dry->Wash_MeOH

Caption: Decision tree for isolating 5-Bromothiazolo[5,4-b]pyridin-2-amine from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q: What is the solubility profile for NMR analysis? A: These fused ring systems are notoriously insoluble in Chloroform (


).
  • Recommended: DMSO-

    
     is the solvent of choice.
    
  • Alternative: If DMSO is insufficient, use TFA-

    
     (Trifluoroacetic acid-d) or a mixture of 
    
    
    
    /MeOD. Note: In TFA, the amine will be protonated, shifting the peaks.

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes. NBS is a milder oxidant and easier to handle. However, the atom economy is lower, and removing succinimide byproduct requires thorough water washing. If using NBS, maintain the temperature below 0°C to prevent side reactions.

Q: How stable is the 5-bromo substituent? A: It is relatively stable but activates the C2-amine for nucleophilic displacement if conditions are harsh. The 5-bromo position itself is primed for Suzuki or Buchwald couplings in subsequent steps. Avoid heating the free amine in strong bases (>100°C) for extended periods unless coupling is intended.

References

  • General Synthesis of Thiazolo[5,4-b]pyridines

    • Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines.[2][3] Molecules, 28(19), 6924.

    • Relevance: Validates the 3-amino-2-chloropyridine + Isothiocyan
  • Mechanistic Insight (Kaufman Cyclization)

    • D. M.[4][3] Volochnyuk, et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337–2346.[4]

    • Relevance: Details the oxidative cyclization mechanism and salt form
  • Precursor Preparation (2,6-dibromopyridin-3-amine)

    • L. W.[3][5] Deady, et al. (2005).[5] Synthesis of some 2,6-disubstituted pyridines. Australian Journal of Chemistry.

    • Relevance: Confirms the stability and workup of the dibromo-amine precursor.
  • Chemical Property Data

    • PubChem CID 45789977 (5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine).[6]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Thiazolo[5,4-b]pyridines: Methodologies, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: February 2026

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural resemblance to purines and other biologically relevant molecules has led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors and receptor antagonists.[1] The efficient construction of this bicyclic system is, therefore, a topic of significant interest to researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of key synthetic strategies for thiazolo[5,4-b]pyridines, offering in-depth mechanistic discussions, detailed experimental protocols, and a critical evaluation of each method's strengths and limitations to aid researchers in selecting the most appropriate route for their specific applications.

Introduction to the Thiazolo[5,4-b]pyridine Core

The thiazolo[5,4-b]pyridine ring system consists of a thiazole ring fused to a pyridine ring. This arrangement imparts a unique combination of electronic and steric properties, making it an attractive scaffold for interacting with various biological targets. The nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen in the pyridine ring, provide multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems.

Comparative Analysis of Synthetic Methodologies

This guide will focus on three prominent methods for the synthesis of the thiazolo[5,4-b]pyridine core:

  • The Hantzsch-Type Synthesis: A classic approach involving the condensation of a thiourea or thioamide with an α-halocarbonyl precursor on a pre-functionalized pyridine ring.

  • Synthesis from Substituted Chloropyridines: A versatile method that utilizes readily available chloropyridine derivatives as starting materials for the annulation of the thiazole ring.

  • Multi-Step Synthesis via Cross-Coupling Reactions: A modern and highly adaptable strategy that often employs metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to build molecular complexity.

Method 1: The Hantzsch-Type Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, and its principles can be adapted to construct the thiazolo[5,4-b]pyridine skeleton.[1][2][3] This approach typically involves the reaction of a 2-amino-3-halopyridine or a related derivative with a thioamide or thiourea. The elegance of this method lies in its convergent nature, where the two key fragments of the final ring system are brought together in a single transformative step.

Mechanistic Insights

The reaction proceeds through a well-established mechanism.[1][4] The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halopyridine in an SN2 fashion. This is followed by an intramolecular cyclization where the amino group of the thioamide attacks the carbonyl or imine carbon, leading to a dihydrothiazolo intermediate. Subsequent dehydration and aromatization furnish the stable thiazolo[5,4-b]pyridine ring system.

Hantzsch_Mechanism Thioamide Thioamide (or Thiourea) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Halopyridine α-Halo Pyridine Precursor Halopyridine->Intermediate1 Intermediate2 Cyclized Dihydro Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazolo[5,4-b]pyridine Intermediate2->Product Dehydration & Aromatization Chloropyridine_Mechanism Chloronitropyridine Chloronitropyridine SNAr_Intermediate SNAr Adduct Chloronitropyridine->SNAr_Intermediate Thioamide Thioamide Thioamide->SNAr_Intermediate SNAr Attack Cyclization_Intermediate Cyclized Intermediate SNAr_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product Thiazolo[5,4-b]pyridine Cyclization_Intermediate->Product Elimination of Nitrite Suzuki_Workflow Start Substituted Pyridine Core_Formation Formation of Halogenated Thiazolo[5,4-b]pyridine Core Start->Core_Formation Coupling Suzuki Cross-Coupling (Pd-catalyzed) Core_Formation->Coupling Product Highly Functionalized Thiazolo[5,4-b]pyridine Coupling->Product

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 5-Bromothiazolo[5,4-b]pyridin-2-amine

[1]

Executive Summary & Waste Characterization

Effective disposal of 5-Bromothiazolo[5,4-b]pyridin-2-amine requires strict adherence to protocols designed for halogenated heteroaromatic amines .[1] Unlike standard organic waste, this compound contains a bromine substituent and a thiazole-pyridine core.[1] Improper incineration of such halogenated compounds can release corrosive hydrogen bromide (HBr) gas and sulfur oxides (SOx), damaging standard incinerator scrubbers and posing environmental risks.[1]

Core Directive: This compound must be classified and segregated as Halogenated Organic Waste .

Physicochemical Profile for Disposal
ParameterDataOperational Implication
CAS Number 934266-82-7Use for waste manifesting and labeling.[1]
Formula C₆H₄BrN₃SContains Br, S, and N; requires specific incineration profiles.[1]
Physical State Solid (Powder)High dust potential; requires particulate containment.[1]
Solubility DMSO, MethanolLiquid waste will likely be organic solvent-based.[1]
Reactivity Acid-SensitiveAmine group can form salts exothermically with strong acids.[1]

Hazard Identification & Segregation Logic

Before disposal, the researcher must acknowledge the specific hazards that dictate the waste stream.[1]

  • Acute Toxicity & Irritation: The compound is an irritant to eyes, skin, and the respiratory system.[1] Dust inhalation is a primary exposure vector during weighing and waste transfer.[1]

  • Combustion Hazards: Upon thermal decomposition, this compound releases:

    • Hydrogen Bromide (HBr): Corrosive gas.[1]

    • Sulfur Oxides (SOx): Respiratory irritants.[1][2]

    • Nitrogen Oxides (NOx): Toxic gases.[1][2]

Segregation Rule: Do NOT mix this compound with:

  • Non-halogenated solvents: Contaminating a non-halogenated stream with bromine increases disposal costs significantly and violates incinerator permits.[1]

  • Strong Oxidizers: Risk of violent reaction.[1][3]

  • Aqueous Acid Waste: While soluble as a salt, mixing amine-rich solids with bulk acids can generate heat and fumes.[1]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired powder, contaminated weighing boats, gloves, and paper towels.[1]

  • Containment: Place solid waste in a chemically resistant, wide-mouth jar (HDPE or Amber Glass).

    • Why? HDPE resists the physical abrasion of crystals and potential residual solvent attack.[1]

  • Double-Bagging: If the waste includes fine powder, seal it in a clear zip-lock bag before placing it in the waste drum to prevent dust generation upon reopening.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Required Fields: "Hazardous Waste," "Solid," "Toxic," "Irritant."[1]

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Constituents: List "5-Bromothiazolo[5,4-b]pyridin-2-amine > 95%".[1][4]

Phase B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC waste, reaction filtrates (e.g., DMSO, DCM, Methanol).[1]

  • Stream Selection: Segregate into the Halogenated Organic Solvent carboy.[1]

    • Threshold: Even if the solvent is methanol (non-halogenated), the presence of the brominated solute (>1%) often necessitates the halogenated stream classification depending on local regulations.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Mechanism:[1][5][6] If the solution is acidic (e.g., from a reaction workup), neutralize carefully with sodium bicarbonate before adding to the organic waste drum to prevent acid-catalyzed polymerization or degradation in the drum.[1]

  • Cap & Vent: Use a safety cap with a pressure-relief valve if available, as minor degradation can produce gas over time.[1]

Decontamination & Spill Response[1][10]

Scenario: You have spilled 500 mg of solid powder on the benchtop.

  • PPE Upgrade: Immediately don double nitrile gloves and a fit-tested N95 or P100 respirator.[1] Standard surgical masks provide insufficient protection against fine heteroaromatic dusts.[1]

  • Dry Cleanup (Preferred):

    • Cover the spill with a damp paper towel (solvent-wet, e.g., ethanol) to suppress dust.[1]

    • Scoop the material using a plastic spatula.[1]

    • Reasoning: Sweeping dry powder creates an aerosol hazard.[1]

  • Wet Decontamination:

    • Wipe the surface with a 10% bleach solution, followed by water, then ethanol.[1]

    • Chemistry: Bleach (oxidizer) helps degrade the heterocyclic ring system, reducing residual toxicity, though it must be rinsed promptly to prevent corrosion of the bench.[1]

  • Disposal of Debris: All cleanup materials (towels, gloves) go into the Solid Hazardous Waste bin, not the trash.

Visualizations

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the compound is routed to the correct destruction facility (High-Temp Incineration with Scrubbers).[1]

WasteSegregationStartWaste Generation:5-Bromothiazolo[5,4-b]pyridin-2-amineStateCheckPhysical State?Start->StateCheckSolidSolid / Debris(Powder, Gloves, Paper)StateCheck->SolidDryLiquidLiquid Solution(Reaction Mix, HPLC)StateCheck->LiquidWetSolidBinSolid Waste BinTag: Toxic, IrritantSolid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckDestructionHigh-Temp Incineration(Halogen-Specific)SolidBin->DestructionHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvContains HalogensNonHaloSolvNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHaloSolvNo HalogensHaloSolv->DestructionDirect RouteNonHaloSolv->DestructionRe-classified as Halogenateddue to Solute (Br)

Caption: Decision logic for segregating brominated heteroaromatic waste to ensure proper incineration protocols.

Figure 2: Spill Response Workflow

A linear guide for immediate remediation of solid spills.

SpillResponseAlert1. Secure AreaAlert PersonnelPPE2. Don PPE(Double Gloves, N95)Alert->PPECover3. DampenCover with wet towelPPE->CoverCollect4. ScoopTransfer to Waste JarCover->CollectClean5. DecontaminateBleach -> Water -> EtOHCollect->Clean

Caption: Immediate response protocol for solid powder spills to minimize aerosolization and exposure.

References

  • BLD Pharm. (2023).[1] SDS for 5-Bromothiazolo[5,4-b]pyridin-2-amine. Safety Data Sheet. Link

  • Fisher Scientific. (2023).[1] Safety Data Sheet: General Pyridine Derivatives. Fisher Scientific Safety Resources. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Managing Your Waste. EPA RCRA Guidelines. Link

Personal protective equipment for handling 5-Bromothiazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Philosophy

In drug discovery, the most dangerous compound is often the one with "No Data Available" on its SDS. As a Senior Application Scientist, my directive is simple: Treat 5-Bromothiazolo[5,4-b]pyridin-2-amine as a potent bioactive agent until proven otherwise.

While specific toxicological data (LD50) for this specific congener may be sparse, the structural combination of a thiazole and a pyridine ring suggests potential biological activity. Furthermore, as a halogenated amine, it poses risks of skin sensitization, respiratory irritation, and ocular damage.

This guide moves beyond generic advice to provide a containment strategy based on The Hierarchy of Controls , prioritizing engineering isolation followed by rigorous Personal Protective Equipment (PPE) protocols.

Risk Assessment & Engineering Controls

Before selecting PPE, you must define the operational scale. The physical state of this compound is typically a solid powder. The primary vector of exposure is inhalation of airborne particulates during weighing and dermal absorption during transfer.

The Containment Matrix
Operational ScalePrimary HazardRequired Engineering ControlISO/Ventilation Standard
Analytical (< 100 mg) Static DustChemical Fume HoodFace velocity: 80–100 fpm
Preparative (100 mg - 10 g) AerosolizationVented Balance Enclosure (VBE)HEPA Filtered Exhaust
Bulk (> 10 g) Cloud GenerationGlovebox / IsolatorNegative Pressure (-0.5 "WG)

Personal Protective Equipment (PPE) Specifications

PPE is the final barrier. For this compound, we utilize a "Double-Barrier" approach to mitigate the risk of permeation and cross-contamination.

A. Dermal Protection (Gloves)

Recommendation: Double-gloving is mandatory for all solid handling.

  • Inner Layer: 4 mil Nitrile (High dexterity).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

  • Rationale: Thiazolopyridines are organic bases. Nitrile offers excellent chemical resistance. The outer glove is removed immediately upon contamination or leaving the hood, ensuring the inner glove keeps the researcher's skin and lab environment clean.

B. Ocular & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented).

  • Why not Safety Glasses? Safety glasses allow fine powders to bypass the lens via the gap at the cheek or temple. Goggles provide a seal.

  • Face Shield: Required only when handling liquid solutions of the compound under pressure or heat.

C. Respiratory Protection

Recommendation:

  • In Fume Hood: No respirator required if sash is at proper height.

  • Outside Containment (Spill Cleanup): N95 (minimum) or P100 Half-Face Respirator.

  • Rationale: Particulates are the concern. A P100 filter captures 99.97% of airborne particles, essential for cleaning fine powder spills.

D. Body Protection

Recommendation: Lab coat (Nomex or Cotton) + Tyvek® Sleeves.

  • The "Wrist Gap" Vulnerability: The space between the glove cuff and lab coat sleeve is the most common site of exposure. Disposable Tyvek sleeves bridge this gap and are disposed of as hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting the correct safety posture based on the state of the chemical.

SafetyLogic Start Start: Handling 5-Bromothiazolo[5,4-b]pyridin-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution QuantCheck Quantity > 1g? Solid->QuantCheck Splash Fume Hood + Splash Goggles + Chemical Apron Solution->Splash Hood Standard Fume Hood + Nitrile Gloves + Goggles QuantCheck->Hood No (<1g) Enclosure Vented Balance Enclosure + Double Gloves + Tyvek Sleeves QuantCheck->Enclosure Yes (>1g)

Figure 1: Decision Logic for PPE and Engineering Controls based on physical state and quantity.

Operational Protocol: The "Zero-Exposure" Weighing Method

This protocol is designed to eliminate static-induced powder scattering, a common issue with heterocyclic amines.

Prerequisites:

  • Calibrated Analytical Balance inside a Fume Hood.

  • Anti-static gun (Zerostat) or Ionizer.

  • Pre-weighed vial with cap.

Step-by-Step Procedure:

  • Preparation: Don PPE as described in Section 3. Place a disposable absorbent mat (benchkote) inside the hood.

  • Static Neutralization: Use the anti-static gun on the source container and the receiving vial. Causality: Dry organic powders build static charge, causing particles to "jump" or repel, leading to inhalation risks.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula. Do not pour; transfer manually to minimize dust clouds.

  • Decontamination: Before removing the receiving vial from the hood, wipe the exterior with a Kimwipe dampened with methanol or acetone. Dispose of the Kimwipe as hazardous solid waste.

  • Doffing (Outer Layer): Remove outer gloves inside the hood and dispose of them. This ensures you do not touch the lab door handle with contaminated gloves.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don a P100 respirator if the powder is outside the hood.

  • Containment: Do not sweep (creates dust). Cover the spill with a damp paper towel (water or PEG-400) to solubilize/weigh down the powder.

  • Cleanup: Scoop up the damp material. Clean the surface with a soap/water solution followed by an alcohol wipe.

Waste Disposal Plan
  • Classification: Hazardous Chemical Waste.

  • Stream: Solid waste containing halogenated organics.

  • Labeling: Must be clearly labeled with the full chemical name (no abbreviations) and hazard flags (Toxic, Irritant).

  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.

Workflow Visualization: Safe Donning & Doffing

Proper removal of PPE is just as critical as putting it on. The following workflow ensures containment.

DonningDoffing cluster_Donning Donning (Pre-Work) cluster_Doffing Doffing (Post-Work) Start Entry to Lab Step1 1. Lab Coat & Tyvek Sleeves Start->Step1 Step2 2. Inner Gloves (Under Sleeve) Step1->Step2 Step3 3. Outer Gloves (Over Sleeve) Step2->Step3 Work EXPERIMENTAL WORK Step3->Work Step4 4. Remove Outer Gloves (In Hood) Work->Step4 Step5 5. Remove Sleeves (Inverted) Step4->Step5 Step6 6. Wash Hands (With Inner Gloves) Step5->Step6 Step7 7. Remove Inner Gloves Step6->Step7

Figure 2: Sequential PPE Donning and Doffing protocol to prevent cross-contamination.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10928427, 5-Bromothiazolo[5,4-b]pyridin-2-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothiazolo[5,4-b]pyridin-2-amine
Reactant of Route 2
5-Bromothiazolo[5,4-b]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.